molecular formula C13H14O2 B14332275 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane CAS No. 111653-78-2

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane

Cat. No.: B14332275
CAS No.: 111653-78-2
M. Wt: 202.25 g/mol
InChI Key: IAWJKJQVSSYLQX-UHFFFAOYSA-N
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Description

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is an organic compound characterized by a cyclopropylidene group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane typically involves the reaction of a cyclopropylidene derivative with a phenyl-substituted 1,3-dioxolane precursor. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or Suzuki-Miyaura couplings, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylidene ketones, while reduction can produce cyclopropylidene alcohols.

Scientific Research Applications

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane is unique due to its combination of a cyclopropylidene group and a 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

111653-78-2

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-[2-(cyclopropylidenemethyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C13H14O2/c1-2-4-12(13-14-7-8-15-13)11(3-1)9-10-5-6-10/h1-4,9,13H,5-8H2

InChI Key

IAWJKJQVSSYLQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CC2=CC=CC=C2C3OCCO3

Origin of Product

United States

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